4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride is a synthetic organic compound with a molecular weight of 261.67 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a trifluoroethyl group, along with a carboxylic acid functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition . The trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid
- 4-methylpiperidine-4-carboxylic acid
- 1-(2,2,2-trifluoroethyl)piperidine
Uniqueness
4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride is unique due to the combination of its trifluoroethyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances its stability and lipophilicity, while the carboxylic acid group provides a site for further chemical modifications .
Biological Activity
4-Methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride, also known as 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid (CAS: 937602-76-1), is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H12F3NO2
- Molecular Weight : 211.18 g/mol
- IUPAC Name : 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid
- Purity : Typically around 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances lipophilicity and metabolic stability, which can influence the compound's pharmacokinetics and bioavailability.
Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS), due to its piperidine structure. Piperidines are known to interact with receptors such as dopamine and serotonin receptors, which are critical in various neuropsychiatric disorders .
Biological Activities
- Neuroprotective Effects :
- Antimicrobial Activity :
- Antitumor Activity :
Study 1: Neuroprotective Mechanism
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives. The study found that compounds with similar structures could significantly reduce neuronal cell death induced by glutamate toxicity. The mechanism was attributed to the inhibition of excitotoxic pathways and modulation of intracellular calcium levels .
Study 2: Antimicrobial Testing
In a separate investigation focusing on antimicrobial properties, a related piperidine compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at concentrations as low as 10 μg/mL, suggesting that modifications to the piperidine ring could enhance antimicrobial activity .
Data Tables
Property | Value |
---|---|
Molecular Formula | C8H12F3NO2 |
Molecular Weight | 211.18 g/mol |
Purity | 97% |
Melting Point | ~296 °C (predicted) |
Solubility | Soluble in organic solvents |
Biological Activity | Observed Effects |
---|---|
Neuroprotective | Reduced oxidative stress |
Antimicrobial | Inhibited bacterial growth |
Antitumor | Induced apoptosis |
Properties
IUPAC Name |
4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2.ClH/c1-8(7(14)15)2-4-13(5-3-8)6-9(10,11)12;/h2-6H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBOGWMZGAOQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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